molecular formula C13H17N5O2S B2959512 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034416-36-7

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2959512
CAS No.: 2034416-36-7
M. Wt: 307.37
InChI Key: YYPWLUQREAQAGG-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H17N5O2S and its molecular weight is 307.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclopropyl Group in Scientific Research

Cyclopropyl-containing compounds have been extensively studied for their unique chemical reactivity due to the strain in the three-membered ring. They are often used in medicinal chemistry to improve the pharmacokinetic properties of drugs. The small size and ring strain of the cyclopropyl group can influence the molecule's conformation and, consequently, its interaction with biological targets. However, detailed applications specific to "N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide" are not directly available in the provided sources.

Pyrazinyl and Pyrazole Moieties

Pyrazinyl and pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their incorporation into molecules aims to exploit these biological activities for potential therapeutic applications. Research has focused on synthesizing novel derivatives to explore their mechanism of action and optimize their efficacy and safety profiles.

For instance, the synthesis and chemistry of structurally unique hexasubstituted pyrazolines, which are closely related to pyrazoles, have been explored for their potential applications in creating new compounds with desirable biological properties (Baumstark, Vásquez, & Mctush-Camp, 2013).

Methanesulfonamide Functionality

Methanesulfonamide is a functional group known for its role in improving the solubility and bioavailability of pharmaceutical compounds. It is a common moiety in drug design due to its stability and the potential to form hydrogen bonds, enhancing interaction with biological targets. The sulfonamide group has been the focus of numerous studies aiming to discover new therapeutic agents.

A review of sulfonamide inhibitors highlights their significance as a class of synthetic antibiotics and their expansion into various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics (Gulcin & Taslimi, 2018).

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-21(19,20)16-6-7-18-13(10-2-3-10)8-11(17-18)12-9-14-4-5-15-12/h4-5,8-10,16H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPWLUQREAQAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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